molecular formula C17H22N2O4 B4307487 ethyl 4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate

ethyl 4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No. B4307487
M. Wt: 318.4 g/mol
InChI Key: GWSVBIYQYNPCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of alcohol and other toxic compounds. DEAB has been extensively studied for its potential applications in cancer research, stem cell biology, and drug discovery.

Mechanism of Action

Ethyl 4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate inhibits ALDH activity by binding to the active site of the enzyme. This prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of toxic aldehydes in cells. The accumulation of toxic aldehydes induces oxidative stress and DNA damage, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting ALDH activity. This effect is selective for cancer cells, as normal cells are able to compensate for the loss of ALDH activity. This compound has also been shown to affect stem cell differentiation by inhibiting ALDH activity in specific cell populations. In addition, this compound has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.

Advantages and Limitations for Lab Experiments

Ethyl 4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate is a potent and selective inhibitor of ALDH activity, making it a valuable tool for studying the role of ALDH in various biological processes. However, this compound has some limitations for lab experiments. First, it is toxic and can induce apoptosis in normal cells at high concentrations. Second, it has a short half-life, which can limit its effectiveness in vivo. Finally, it is not selective for specific ALDH isoforms, which can make it difficult to study the role of individual isoforms in biological processes.

Future Directions

There are several future directions for research on ethyl 4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate. First, there is a need to develop more selective and less toxic ALDH inhibitors for use in cancer therapy. Second, there is a need to study the role of individual ALDH isoforms in various biological processes. Third, there is a need to develop more effective methods for delivering this compound in vivo, such as nanoparticle-based drug delivery systems. Finally, there is a need to study the potential use of this compound in other areas of research, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, this compound is a potent inhibitor of ALDH activity that has been extensively used in scientific research. It has potential applications in cancer therapy, stem cell biology, and drug discovery. This compound inhibits ALDH activity by binding to the active site of the enzyme, leading to the accumulation of toxic aldehydes and ultimately inducing apoptosis in cancer cells. However, this compound has some limitations for lab experiments, such as toxicity and lack of isoform selectivity. Future research on this compound should focus on developing more selective and less toxic ALDH inhibitors, studying the role of individual ALDH isoforms, and exploring its potential use in other areas of research.

Scientific Research Applications

Ethyl 4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate has been extensively used in scientific research for its ability to selectively inhibit ALDH activity. ALDH is a key enzyme involved in the detoxification of aldehydes and other reactive oxygen species. Inhibition of ALDH activity by this compound has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. This compound has also been used to study the role of ALDH in stem cell biology and differentiation. In addition, this compound has been used as a tool for drug discovery, as it can be used to identify compounds that selectively target ALDH.

properties

IUPAC Name

ethyl 4-[3-(diethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-4-18(5-2)14-11-15(20)19(16(14)21)13-9-7-12(8-10-13)17(22)23-6-3/h7-10,14H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSVBIYQYNPCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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